molecular formula C8H16N2O3 B3385247 4-[tert-butyl(nitroso)amino]butanoicacid CAS No. 62018-93-3

4-[tert-butyl(nitroso)amino]butanoicacid

Cat. No.: B3385247
CAS No.: 62018-93-3
M. Wt: 188.22 g/mol
InChI Key: LOBDXBITMYQKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[tert-butyl(nitroso)amino]butanoic acid is a nitrosoamine derivative characterized by a tert-butyl group attached to a nitrosoamino (-N(NO)-) moiety, which is further linked to a butanoic acid backbone.

Properties

IUPAC Name

4-[tert-butyl(nitroso)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)10(9-13)6-4-5-7(11)12/h4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBDXBITMYQKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCCC(=O)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211075
Record name Butanoic acid, 4-((1,1-dimethylethyl)nitrosoamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62018-93-3
Record name Butanoic acid, 4-((1,1-dimethylethyl)nitrosoamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062018933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-((1,1-dimethylethyl)nitrosoamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[tert-butyl(nitroso)amino]butanoic acid typically involves the nitrosation of a secondary amine. One efficient method for synthesizing N-nitrosamines, including 4-[tert-butyl(nitroso)amino]butanoic acid, is using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous as it is metal and acid-free, and it provides excellent yields .

Industrial Production Methods

While specific industrial production methods for 4-[tert-butyl(nitroso)amino]butanoic acid are not widely documented, the general approach involves large-scale nitrosation reactions using tert-butyl nitrite. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[tert-butyl(nitroso)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Nitrosamine Research and Drug Development

Nitrosamines, including 4-[tert-butyl(nitroso)amino]butanoic acid, have been studied for their role as impurities in pharmaceutical products. Regulatory bodies like the European Medicines Agency (EMA) have highlighted the need for understanding nitrosamine formation in drug substances due to their potential carcinogenic effects. The identification of nitrosamine-related impurities has led to increased scrutiny of active pharmaceutical ingredients (APIs), prompting the development of safer alternatives and mitigation strategies in drug formulation .

1.2 Mechanism of Action Studies

Research indicates that nitrosamines can influence various biological pathways, including those related to cancer development. Studies have explored the mechanisms by which compounds like 4-[tert-butyl(nitroso)amino]butanoic acid interact with cellular systems, potentially leading to insights into cancer biology and therapeutic interventions. For instance, its interactions with DNA and proteins are being investigated to assess mutagenic potential .

Toxicological Studies

2.1 Carcinogenicity Assessment

4-[tert-butyl(nitroso)amino]butanoic acid is part of a broader class of nitrosamines known for their carcinogenic properties. Toxicological studies have been conducted to evaluate its effects on animal models, with findings suggesting that exposure can lead to tumor formation in certain tissues . These studies are crucial for establishing safety profiles for drugs containing such compounds.

2.2 Risk Assessment Frameworks

The presence of nitrosamines like 4-[tert-butyl(nitroso)amino]butanoic acid in pharmaceuticals has necessitated the development of risk assessment frameworks. Regulatory agencies are working on guidelines to evaluate the acceptable limits of nitrosamine impurities in drugs, ensuring patient safety while maintaining therapeutic efficacy .

Environmental Impact Studies

3.1 Nitrosamine Formation in Environmental Contexts

Research has also focused on the environmental implications of nitrosamines, including their formation from agricultural runoff or industrial processes. The stability and degradation pathways of these compounds are being studied to understand their persistence in ecosystems and potential impacts on human health through water contamination .

Mechanism of Action

The mechanism of action of 4-[tert-butyl(nitroso)amino]butanoic acid involves its interaction with molecular targets through its nitroso group. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-[nitroso(alkyl)amino]butanoic acids, focusing on substituent groups, molecular properties, and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
4-[Methyl(nitroso)amino]butanoic acid (NMBA) Methyl C₅H₁₀N₂O₃ 146.14 61445-55-4 Losartan potassium impurity; genotoxic nitrosamine with carcinogenic potential .
4-[Allyl(nitroso)amino]butanoic acid Allyl C₇H₁₂N₂O₃ 172.18 86261-23-6 Studied for synthetic applications; lacks direct pharmaceutical relevance .
4-[Ethyl(nitroso)amino]butanoic acid Ethyl C₆H₁₂N₂O₃ 160.17 Not provided Intermediate in fluorescent probe synthesis (e.g., 5a in live-cell imaging studies) .
4-[Nitroso(isopropyl)amino]butanoic acid Isopropyl C₇H₁₄N₂O₃ 174.20 2624122-60-5 Classified as a nitrosamine impurity; regulatory focus on acceptable intake limits .
4-[(5-Hydroxypentyl)(nitroso)amino]butanoic acid 5-Hydroxypentyl C₁₀H₂₀N₂O₄ 232.28 77382-83-3 Limited toxicological data; structural complexity reduces metabolic stability .

Key Comparative Insights

Substituent Effects on Toxicity: Methyl derivatives (NMBA): Exhibit well-documented carcinogenicity, with FDA-mandated acceptable intake limits (e.g., ≤ 96 ng/day for NMBA in pharmaceuticals) .

Chemical Stability: Allyl and hydroxypentyl derivatives show lower stability in aqueous environments compared to methyl or ethyl analogs, as noted in hydrolysis studies .

Regulatory Status: NMBA and related nitrosamines are classified as ICH M7 Category 1 impurities (known mutagenic carcinogens), requiring stringent control in drug substances .

Research Findings and Data

  • Toxicological Profiles: NMBA has a TD₅₀ (tumorigenic dose) of 0.022 mg/kg/day in rodent models, emphasizing its high potency .
  • Analytical Detection: GC/MS and NMR methods (e.g., HP-5 MS columns, 400 MHz spectrometers) are standardized for quantifying nitrosoamino butanoic acids at trace levels (≤10 ppm) in pharmaceuticals .

Biological Activity

4-[tert-butyl(nitroso)amino]butanoic acid, also known as NMBA (N-nitroso-N-methyl-4-aminobutyric acid), is a compound of interest due to its potential biological activities and implications in health and disease. This article explores the biological activity of NMBA, including its mechanisms of action, potential therapeutic applications, and associated risks.

  • Chemical Structure : NMBA is characterized by a nitroso group attached to a tert-butyl amine and a butanoic acid moiety.
  • CAS Number : 62018-93-3.
  • Molecular Formula : C₇H₁₄N₂O₂.

NMBA exhibits biological activity primarily through its interactions with cellular macromolecules, leading to various physiological effects:

  • Nitrosation Reactions : NMBA can undergo nitrosation reactions, which may lead to the formation of reactive nitrogen species that can modify DNA and proteins, potentially resulting in mutagenic effects.
  • Carcinogenic Potential : Studies indicate that NMBA is part of a broader class of nitrosamines known for their carcinogenic properties. It has been shown to induce tumors in laboratory animals, particularly in the liver and lungs .

Antioxidant Properties

Research suggests that NMBA may possess antioxidant properties, which could mitigate oxidative stress in cells. This effect is mediated through the modulation of enzymatic activities involved in oxidative stress response .

Cytotoxicity and Mutagenicity

NMBA has been studied for its cytotoxic effects on various cell lines. In vitro assays demonstrate that NMBA can induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent. However, its mutagenic properties raise concerns about safety and therapeutic use .

Case Studies

Several studies have highlighted the biological effects of NMBA:

  • Hepatocarcinogenesis Study : In a study involving Wistar rats fed a choline-deficient diet, NMBA exposure led to increased incidences of hepatocellular carcinoma. The study indicated that NMBA might enhance oxidative injury and promote preneoplastic lesions in the liver .
  • Genotoxicity Assessment : In a genotoxicity assessment using bacterial reverse mutation assays (Ames test), NMBA exhibited mutagenic effects, suggesting its potential role as a carcinogen .

Comparative Analysis with Other Nitrosamines

Compound NameCAS NumberCarcinogenicityPrimary Target Organ
4-[tert-butyl(nitroso)amino]butanoic acid62018-93-3YesLiver
N-Nitrosodimethylamine (NDMA)62-75-9YesLiver
N-Nitrosodiethylamine (NDEA)55-18-5YesLiver
N-Nitrosopiperidine100-75-4YesLiver

Regulatory Perspectives

Due to the potential carcinogenicity associated with nitrosamines like NMBA, regulatory agencies such as the European Medicines Agency (EMA) have established limits for their presence in pharmaceutical products. The EMA's guidelines emphasize the need for risk assessment and management strategies to minimize exposure to nitrosamines in medicines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[tert-butyl(nitroso)amino]butanoicacid
Reactant of Route 2
4-[tert-butyl(nitroso)amino]butanoicacid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.